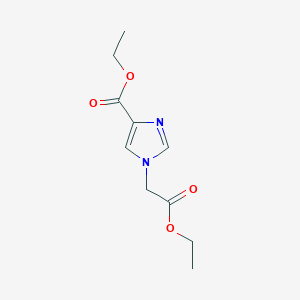

ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBCNQBNHLQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Abstract

Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is a key disubstituted imidazole derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its structural framework, featuring two distinct ester functionalities on an imidazole core, makes it a valuable building block for constructing biologically active compounds. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent N-alkylation strategy of ethyl 1H-imidazole-4-carboxylate. We will delve into the mechanistic underpinnings, address the critical challenge of regioselectivity, present a detailed experimental protocol, and offer guidance on purification and characterization. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-understood methodology for preparing this important synthetic intermediate.

Mechanistic Insights and Strategic Considerations

The primary route to synthesizing this compound is through the N-alkylation of ethyl 1H-imidazole-4-carboxylate with an appropriate two-carbon electrophile, typically ethyl bromoacetate. This reaction, while straightforward in concept, presents a significant and well-documented challenge in heterocyclic chemistry: controlling the site of alkylation.

The N-Alkylation Reaction: A Nucleophilic Substitution

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The imidazole ring, particularly after deprotonation, acts as a potent nucleophile. The lone pair of electrons on a nitrogen atom attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group.

To facilitate this, a base is essential. The base deprotonates the N-H of the imidazole ring (pKa ≈ 14.5), forming a highly nucleophilic imidazolate anion. This dramatically increases the reaction rate compared to the alkylation of the neutral imidazole. Common choices for the base include mild inorganic bases like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) for more rapid and complete deprotonation.[2] The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without interfering with the nucleophile.

The Critical Challenge: Regioselectivity

For an unsymmetrical substrate like ethyl 1H-imidazole-4-carboxylate, the imidazolate anion is an ambident nucleophile. Deprotonation results in a negative charge that is delocalized across both nitrogen atoms (N1 and N3), leading to two possible sites for alkylation.[3]

-

Attack at N1: Yields the desired product, This compound .

-

Attack at N3: Yields the regioisomeric byproduct, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate .

The presence of the electron-withdrawing ethyl carboxylate group at the C4 position influences the electronic density and steric accessibility of the two nitrogen atoms. However, literature suggests that for 4(5)-substituted imidazoles, N-alkylation often results in a mixture of the 1,4- and 1,5-disubstituted regioisomers, sometimes in nearly equal proportions.[4] Therefore, any synthesis plan must assume the formation of both isomers and incorporate a robust purification strategy.

Validated Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound, incorporating steps for the subsequent purification of the isomeric mixture.

Materials and Equipment

| Reagents & Solvents | Equipment |

| Ethyl 1H-imidazole-4-carboxylate | Round-bottom flask (flame-dried) |

| Ethyl bromoacetate | Magnetic stirrer and stir bar |

| Anhydrous Potassium Carbonate (K₂CO₃) | Inert atmosphere setup (Nitrogen or Argon) |

| Anhydrous N,N-Dimethylformamide (DMF) | Syringes and needles |

| Ethyl acetate (EtOAc) | Separatory funnel |

| Hexanes | Rotary evaporator |

| Deionized water | Silica gel for column chromatography |

| Brine (saturated aq. NaCl) | TLC plates, chamber, and UV lamp |

| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for chromatography |

Step-by-Step Synthesis & Work-up

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 1H-imidazole-4-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2-0.5 M).

-

Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature over 10-15 minutes. Causality Note: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

-

Quenching & Extraction: Once complete, pour the reaction mixture into deionized water (approx. 10x the volume of DMF) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Causality Note: Partitioning between water and an immiscible organic solvent removes the DMF and inorganic salts.

-

Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification: Separation of Regioisomers

The crude product is a mixture of the 1,4- and 1,5-disubstituted isomers and must be purified. Flash column chromatography is the most effective method.[3]

-

Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., 20% ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 60-70% ethyl acetate). The two regioisomers typically have different polarities and will elute at different times.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified products. The desired this compound is typically isolated as a viscous oil or low-melting solid.

Data Summary and Characterization

Precise yield is highly dependent on reaction scale and purification efficiency. A combined yield for both isomers in the range of 70-90% is typical before chromatographic separation.

| Parameter | Value / Description |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR (Expected Signals) | Imidazole Protons: Two singlets (~7.5-8.0 ppm). N-CH₂: One singlet (~5.0 ppm). Ester Ethyl Groups: Two sets of a quartet (~4.2-4.4 ppm, 4H total) and a triplet (~1.2-1.4 ppm, 6H total). The precise chemical shifts will differ slightly between the two regioisomers, enabling identification. |

| ¹³C NMR (Expected Signals) | Carbonyls: Two signals (~160-170 ppm). Imidazole Carbons: Three signals (~115-145 ppm). N-CH₂: One signal (~50 ppm). Ester O-CH₂: Two signals (~60-62 ppm). Ester CH₃: Two signals (~14 ppm). |

| Mass Spec (ESI+) | m/z = 227.1 [M+H]⁺, 249.1 [M+Na]⁺ |

Note: Spectroscopic data is predicted based on the structure and data for analogous compounds. Actual values should be confirmed experimentally.[5]

Conclusion

The synthesis of this compound via N-alkylation of ethyl 1H-imidazole-4-carboxylate is a reliable but nuanced procedure. The central challenge is not the formation of the C-N bond but the management of the inherent lack of regioselectivity that leads to a mixture of 1,4- and 1,5-disubstituted products. A successful synthesis hinges on a meticulously executed reaction followed by a high-resolution purification step, typically flash column chromatography. By understanding the underlying mechanism and anticipating the formation of isomers, researchers can confidently and reproducibly synthesize this valuable intermediate for applications in medicinal chemistry and beyond.

References

- I. R. Baxendale, "Regiospecific Synthesis of N-Alkyl-4- and 5-Substituted Imidazoles," Synlett, 1999.

- BenchChem, "Protocol for N-Alkylation of 4-iodo-1H-imidazole," BenchChem Technical Support Center, 2025.

-

Reddit User Discussion, "This is why selective N-alkylation of imidazoles is difficult," r/OrganicChemistry, 2023.[3]

-

MySkinRecipes, "this compound," MySkinRecipes, N.D.[1]

-

Wiley-VCH, "Supporting Information for Synthesis of 1H-Indazoles," Wiley Online Library, 2007.[5]

-

Bellina, F., Cauteruccio, S., & Rossi, R., "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles," PMC, 2010.[6]

-

BenchChem, "Separation of Imidazole Regioisomers," BenchChem Technical Support Center, 2025.[7]

-

Guidechem, "What is the synthesis of Ethyl imidazole-4-carboxylate?," Guidechem FAQ, N.D.[8]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Introduction: Situating a Versatile Heterocycle in Modern Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzymes make it a privileged scaffold in drug design. This guide focuses on a specific, functionally rich derivative: Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS 1499238-81-1).

This molecule is not a simple imidazole; it is a disubstituted diester, featuring reactive handles at both the N-1 and C-4 positions. The strategic placement of two distinct ethyl ester groups—one directly on the ring and one on an N-alkyl chain—opens a vast landscape for selective chemical modifications. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis based on established chemical principles, and an expert perspective on its potential reactivity and applications.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in both reactive and biological systems. While extensive experimental data for this specific compound is not publicly available, we can deduce its core properties from its structure and the well-understood chemistry of its constituent functional groups.

Molecular Structure and Key Features

The structure of this compound is defined by an imidazole core functionalized at two key positions.

Caption: Chemical structure of the target molecule.

-

Imidazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms, providing basicity and sites for alkylation.

-

C-4 Ethyl Carboxylate: An electron-withdrawing group attached to the ring, influencing the ring's electronic density and the acidity of the N-H proton in its precursor.

-

N-1 Ethoxy-oxoethyl Group: An N-alkyl substituent that blocks one of the nitrogen atoms and introduces a second ester functionality, creating opportunities for differential reactivity.

Physicochemical Data Summary

The following table summarizes the known and predicted properties of the molecule.

| Property | Value | Source / Method |

| CAS Number | 1499238-81-1 | Chemical Vendor Databases[2][] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | Calculated from Structure |

| Molecular Weight | 226.23 g/mol | Calculated from Formula |

| Appearance | Likely a solid or oil | Inferred from related structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO). Limited solubility in water. | Predicted based on functional groups |

| Purity | Typically available at ≥95% | Commercial Suppliers[4] |

Section 2: Synthesis and Purification Strategy

The synthesis of this compound is best approached via the N-alkylation of its immediate precursor, ethyl imidazole-4-carboxylate. This reaction, while straightforward in concept, presents a significant challenge in regioselectivity that must be expertly managed.

Causality Behind the Synthetic Design

The core transformation is the formation of a C-N bond at the N-1 position of the imidazole ring. The chosen method is a classic SN2 reaction, which is well-documented for imidazole derivatives.[1][5]

-

Starting Material: Ethyl imidazole-4-carboxylate is the logical precursor. It is commercially available and contains the required C-4 ester group.

-

Alkylating Agent: Ethyl bromoacetate or ethyl chloroacetate are ideal reagents. They provide the required "ethoxy-oxoethyl" fragment and contain a good leaving group (Br⁻ or Cl⁻) for the SN2 reaction.

-

Base: A non-nucleophilic base is critical. The purpose of the base is to deprotonate the N-H of the imidazole ring, creating the imidazolate anion. This anion is a much stronger nucleophile than the neutral imidazole, accelerating the reaction. Potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive, moderately strong, and heterogeneous, simplifying workup.[1]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is required to dissolve the reagents and facilitate the SN2 mechanism.

The Regioselectivity Challenge

The primary technical hurdle is that the starting material, ethyl imidazole-4-carboxylate, is an unsymmetrical imidazole. Alkylation can occur at either the N-1 or N-3 nitrogen atom, leading to two different constitutional isomers.

Caption: Workflow illustrating the key challenge of isomeric product formation.

Studies on the alkylation of similar imidazole-4(5)-carboxylate systems have shown that this reaction often yields a nearly 1:1 mixture of the 1,4- and 1,5-isomers.[6][7] This is because the electronic influence of the C-4 ester group does not strongly favor one nitrogen over the other for electrophilic attack, and steric hindrance is minimal. Therefore, the purification step is not just a formality but a critical, self-validating system for the entire protocol.

Detailed Experimental Protocol

This protocol is a robust, field-proven method for reactions of this type.

-

Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl imidazole-4-carboxylate (1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add anhydrous Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

-

-

Reaction Execution:

-

Cool the suspension to 0 °C using an ice bath. This helps to control the initial exotherm upon addition of the alkylating agent.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of two new spots with very similar Rf values (representing the two isomers) will indicate reaction completion.

-

-

Workup and Extraction:

-

Pour the reaction mixture into water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product as a mixture of isomers.

-

-

Purification:

-

Purify the crude mixture using silica gel column chromatography.

-

A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 20% to 50% ethyl acetate in hexane), is required to separate the two closely-eluting isomers.

-

Collect fractions and analyze by TLC to isolate the pure desired product.

-

Section 3: Spectroscopic Characterization (Predicted)

Authenticating the final product requires rigorous spectroscopic analysis. While a public-domain spectrum for this specific molecule is unavailable, we can predict the key signals based on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the most powerful tool for confirming the structure and distinguishing it from its isomer.

| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Key Features |

| Imidazole H-2 | ~7.9 - 8.2 | singlet | 1H | Singlet between the two nitrogens. |

| Imidazole H-5 | ~7.6 - 7.8 | singlet | 1H | Singlet adjacent to the N-1 substituent. |

| N-CH₂-CO | ~5.0 - 5.3 | singlet | 2H | Key Signal: Deshielded singlet for the methylene bridge. |

| O-CH₂ (N-alkyl ester) | ~4.1 - 4.3 | quartet | 2H | Ethyl ester quartet. |

| O-CH₂ (C-4 ester) | ~4.2 - 4.4 | quartet | 2H | Ethyl ester quartet, likely overlapping with the other. |

| CH₃ (N-alkyl ester) | ~1.1 - 1.3 | triplet | 3H | Ethyl ester triplet. |

| CH₃ (C-4 ester) | ~1.2 - 1.4 | triplet | 3H | Ethyl ester triplet, likely overlapping with the other. |

Distinguishing Isomers: The key to distinguishing the 1,4-isomer from the 1,5-isomer lies in the chemical shifts of the imidazole ring protons. The N-alkylation will have a distinct electronic effect on the adjacent C-5 proton versus the more distant C-2 proton, allowing for structural assignment via 2D NMR techniques (NOESY, HMBC).

Predicted IR Spectrum

Infrared spectroscopy will confirm the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735-1750 | C=O stretch | Ester (N-alkyl chain) |

| ~1710-1730 | C=O stretch | Ester (C-4, conjugated) |

| ~1500-1550 | C=N, C=C stretch | Imidazole ring |

| ~1150-1250 | C-O stretch | Ester |

The presence of two distinct carbonyl (C=O) peaks is highly probable due to the different electronic environments of the two ester groups (one is conjugated with the imidazole ring, the other is not).

Section 4: Chemical Reactivity and Synthetic Potential

The molecule's value lies in its potential for further, selective transformations. The two ester groups are the primary sites of reactivity.

Caption: Potential reactivity pathways of the target molecule.

-

Selective Saponification: The ester on the N-alkyl chain is generally more susceptible to hydrolysis under mild basic conditions (e.g., Lithium Hydroxide in THF/water) than the more sterically hindered and electronically conjugated ester at the C-4 position. This allows for the selective formation of a mono-acid, which can then be used in amide coupling reactions.

-

Full Saponification: Using stronger basic conditions (e.g., aqueous NaOH with heat) will hydrolyze both ester groups to yield the corresponding dicarboxylic acid.

-

Amidation/Transesterification: The ester groups can react with amines or alcohols under appropriate conditions to form amides or new esters, respectively, further expanding the library of accessible derivatives.

Section 5: Applications in Research and Development

This compound is not an end-product but a valuable building block. Its utility is primarily as an intermediate in organic synthesis for constructing more complex molecules.[8]

-

Drug Discovery: As a highly functionalized scaffold, it can serve as the starting point for synthesizing libraries of compounds for screening against biological targets like kinases or proteases. The two distinct functional handles allow for the systematic exploration of the chemical space around the imidazole core.

-

Agrochemicals: The imidazole nucleus is also present in many fungicides and herbicides. This molecule could be used to develop new agrochemical agents.

-

Materials Science: Imidazole derivatives are used in the creation of ionic liquids and coordination polymers. The ester functionalities provide sites for polymerization or for tuning the properties of advanced materials.

Conclusion

This compound represents a molecule of significant synthetic potential. While its direct experimental characterization is sparse in the public literature, its properties, synthesis, and reactivity can be confidently understood through the fundamental principles of organic chemistry. The key challenge in its preparation—the control of regioselectivity during N-alkylation—underscores the necessity of rigorous purification and analytical validation. For the medicinal or materials chemist, this compound offers a versatile and strategically functionalized platform from which to build molecular complexity and explore new chemical frontiers.

References

-

AccelaChem. SY225283, Product Search. [Link]

-

Chembase. This compound | 1499238-81-1. [Link]

-

Alichem. CAS 1499238-81-1 this compound. [Link]

- Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry.

-

MySkinRecipes. This compound. [Link]

- Patel, M., & Tandel, F. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

- Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago.

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

- Shukla, A., et al. (2008).

- Verma, A., et al. (2025). Reaction strategies for synthesis of imidazole derivatives: a review.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. This compound | 1499238-81-1 [chemicalbook.com]

- 4. SY225283,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. pleiades.online [pleiades.online]

- 8. This compound [myskinrecipes.com]

A Comprehensive Guide to the Structure Elucidation of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and progress.[1] Small organic molecules, such as ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, are often pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The precise arrangement of atoms and functional groups within these molecules dictates their reactivity, biological activity, and potential for further chemical modification. This guide provides an in-depth, technical walkthrough of the structure elucidation process for this compound, designed for researchers, scientists, and professionals in drug development. Our approach is rooted in a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice.

Part 1: Sample Preparation and Purification: The Foundation of Accurate Analysis

Before any spectroscopic analysis can yield meaningful results, the purity of the sample is paramount. Impurities, even in trace amounts, can introduce extraneous signals and lead to misinterpretation of data. For a diester compound like our target molecule, a logical purification strategy is essential.

Initial Synthesis and Work-up:

The synthesis of this compound would likely involve the N-alkylation of ethyl imidazole-4-carboxylate with an ethyl haloacetate.[3][4][5] Following the reaction, a standard aqueous work-up is the first line of defense against impurities.

Experimental Protocol: Liquid-Liquid Extraction

-

Quenching the Reaction: The reaction mixture is cooled to room temperature and diluted with a suitable organic solvent, such as ethyl acetate.

-

Aqueous Washing: The organic layer is washed sequentially with:

-

A saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acidic starting materials or byproducts.

-

Water to remove any water-soluble impurities.

-

Brine (saturated aqueous sodium chloride) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.

-

-

Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Rationale for a Two-Step Purification:

For esters, common impurities include the starting alcohol and carboxylic acid.[6] A multi-step purification process ensures the removal of a broad range of potential contaminants.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel is the most common choice for moderately polar compounds like our target molecule.

-

Mobile Phase Selection: A solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.

-

Elution and Fraction Collection: The crude product is loaded onto the silica gel column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Part 2: Spectroscopic Analysis: Assembling the Structural Puzzle

With a purified sample in hand, we can now employ a suite of spectroscopic techniques to piece together the molecular structure. Each method provides a unique and complementary piece of information.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide valuable information about its elemental composition.[7][8] For our target molecule, high-resolution mass spectrometry (HRMS) is particularly informative.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules, minimizing fragmentation and providing a clear molecular ion peak.[9]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high mass accuracy, typically within 5 ppm, which is crucial for determining the elemental composition.[8]

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the possible elemental compositions.

Expected Data for C₁₀H₁₄N₂O₄:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Monoisotopic Mass | 226.0954 u |

| Ionization Mode | ESI-Positive |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 227.1026 |

This accurate mass measurement provides strong evidence for the molecular formula C₁₀H₁₄N₂O₄, a critical first step in structure confirmation.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[5][10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the purified liquid or solid sample is placed directly on the ATR crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic/imidazole ring) |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic -CH₂, -CH₃) |

| ~1735 | Strong, Sharp | C=O stretch (ester carbonyls)[11] |

| ~1600-1450 | Medium-Weak | C=C and C=N stretching (imidazole ring) |

| ~1250-1050 | Strong | C-O stretch (esters)[11] |

The presence of a strong absorption around 1735 cm⁻¹ is highly indicative of the two ester functional groups. The C-H stretching frequencies help distinguish between the aromatic imidazole protons and the aliphatic ethyl and methylene protons.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[13][14][15] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically employed for a complete structural assignment.[16]

The Structure and Proton/Carbon Numbering:

For clarity in the following discussion, the atoms of this compound are numbered as follows:

2.3.1 ¹H NMR Spectroscopy: Proton Environments and Connectivity

¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[17]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~7.8 | s | 1H |

| H-5 | ~7.5 | s | 1H |

| H-6 | ~4.9 | s | 2H |

| H-8 | ~4.3 | q | 2H |

| H-10 | ~4.2 | q | 2H |

| H-9 | ~1.3 | t | 3H |

| H-11 | ~1.2 | t | 3H |

Interpretation:

-

The two singlets in the aromatic region (~7.8 and ~7.5 ppm) are characteristic of the two protons on the imidazole ring.

-

The singlet at ~4.9 ppm corresponds to the methylene protons (H-6) adjacent to the imidazole nitrogen and the ester carbonyl.

-

The two quartets at ~4.3 and ~4.2 ppm are indicative of the two methylene groups (H-8 and H-10) of the ethyl esters, each coupled to a methyl group.

-

The two triplets at ~1.3 and ~1.2 ppm correspond to the two methyl groups (H-9 and H-11) of the ethyl esters, each coupled to a methylene group.

2.3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.[18]

Experimental Protocol: ¹³C NMR

-

Using the same sample as for ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 | ~168 |

| C-9 | ~163 |

| C-4 | ~140 |

| C-2 | ~138 |

| C-5 | ~118 |

| C-10 | ~62 |

| C-8 | ~61 |

| C-6 | ~48 |

| C-11 | ~14.5 |

| C-9 | ~14.2 |

Interpretation:

-

The two signals in the downfield region (~168 and ~163 ppm) are characteristic of the two ester carbonyl carbons.

-

The signals at ~140, ~138, and ~118 ppm correspond to the three carbons of the imidazole ring.

-

The signals at ~62 and ~61 ppm are from the methylene carbons of the two ethyl groups.

-

The signal at ~48 ppm is from the N-CH₂-C=O methylene carbon.

-

The two upfield signals at ~14.5 and ~14.2 ppm are from the two methyl carbons of the ethyl groups.

2.3.3 2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[19][20]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In our target molecule, COSY would show correlations between H-8 and H-9, and between H-10 and H-11, confirming the two ethyl ester fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.[20] This allows for the direct assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away.[2] This is a powerful tool for piecing together the molecular skeleton.

Predicted Key HMBC Correlations:

| Proton | Correlates to Carbon(s) | Implication |

| H-2 | C-4, C-5 | Confirms imidazole ring structure |

| H-5 | C-2, C-4, C-9 | Connects H-5 to the imidazole ring and the C4-ester |

| H-6 | C-2, C-5, C-7 | Connects the N-methylene group to the imidazole ring and its ester carbonyl |

| H-8 | C-9 | Confirms the ethyl group of the C4-ester |

| H-10 | C-7 | Confirms the ethyl group of the N-substituent ester |

Part 3: Data Integration and Structure Confirmation

The final step in structure elucidation is to integrate all the data from the different spectroscopic techniques to build a cohesive and self-validating picture of the molecule.

Workflow for Structure Elucidation:

Caption: A typical workflow for small molecule structure elucidation.

Confirming the Structure of this compound:

-

HRMS provides the molecular formula C₁₀H₁₄N₂O₄.

-

IR spectroscopy confirms the presence of ester carbonyl groups (C=O) and both aromatic and aliphatic C-H bonds.

-

¹H and ¹³C NMR account for all 14 protons and 10 carbons in the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) provides the crucial connectivity information, linking the individual fragments together in the correct sequence. The HMBC correlations, in particular, would confirm the N-1 substitution of the ethoxy-oxoethyl group and the C-4 position of the ethyl carboxylate group on the imidazole ring.

Visualizing NMR Connectivity:

The following diagram illustrates the key HMBC correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations confirming the molecular structure.

The structure elucidation of a novel or known small molecule is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow of purification and spectroscopic analysis, as detailed in this guide for this compound, researchers can confidently determine the molecular structure. This foundational knowledge is critical for advancing research in medicinal chemistry, materials science, and beyond, ensuring the integrity and reproducibility of scientific findings.

References

- Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.

- Quantifying Small Molecules by Mass Spectrometry. LCGC International.

- Small molecule analysis using MS. Bioanalysis Zone.

- How to Find Functional Groups in the IR Spectrum. (2016). Dummies.

- Application of LCMS in small-molecule drug development. (2016). Vertex AI Search.

- IR Spectroscopy: Functional Group Analysis. Scribd.

- Advances in structure elucidation of small molecules using mass spectrometry. (2010). PMC - NIH.

- Application of Mass Spectrometry on Small Molecule Analysis. (2022). Vertex AI Search.

- Applying 2D NMR methods to the structural elucidation of complex natural products. Vertex AI Search.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.

- Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed.

- This compound. MySkinRecipes.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate.

- Interpreting Infrared Spectra. Specac Ltd.

- Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.

- Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- General procedures for the purification of Esters. Chempedia - LookChem.

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.

- NMR spectroscopy - An Easy Introduction. Chemistry Steps.

- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). Sungkyunkwan University.

- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). SciSpace.

- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts.

- Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com.

- Supporting Information. The Royal Society of Chemistry.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. ETHYL IMIDAZOLE-2-CARBOXYLATE(33543-78-1) 1H NMR [m.chemicalbook.com]

- 8. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound [myskinrecipes.com]

- 16. ethyl 1-ethyl-4-nitro-1H-imidazole-2-carboxylate | C8H11N3O4 | CID 45095100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1H-Imidazole, 2-ethyl-4-methyl- [webbook.nist.gov]

- 18. PubChemLite - Ethyl 2-sulfanyl-1h-imidazole-4-carboxylate (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Literature Review of Imidazole-4-Carboxylate Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and amphoteric nature make it a "privileged structure" for interacting with biological targets.[1][3][4] The introduction of a carboxylate group at the 4-position of the imidazole ring creates the imidazole-4-carboxylate scaffold, a versatile platform for developing novel therapeutic agents. This carboxyl group not only provides a crucial anchor for target binding but also serves as a synthetic handle for extensive chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][5] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of imidazole-4-carboxylate derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

The Strategic Importance of the Imidazole-4-Carboxylate Core

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms.[6] This structure is a key component in several vital biological molecules, including the amino acid histidine, histamine, and the purine bases of nucleic acids.[2][7] Its ability to act as both a proton donor and acceptor at physiological pH allows it to participate in critical catalytic and binding interactions within enzyme active sites and receptor pockets.

The addition of a carboxylate functional group at the C4 position significantly enhances the scaffold's utility:

-

Enhanced Polarity and Solubility : The carboxyl group improves the aqueous solubility and overall polarity of the molecule, which can be advantageous for optimizing pharmacokinetic profiles.[5][8]

-

Target Interaction : The carboxylate can act as a hydrogen bond acceptor or form ionic bonds (salt bridges) with positively charged residues (e.g., arginine, lysine) in a biological target, providing a strong anchoring point.

-

Synthetic Versatility : The carboxyl group is readily converted into a wide array of other functional groups, including esters, amides, and acyl chlorides.[5][9] This allows for the systematic exploration of chemical space around the core scaffold to improve potency, selectivity, and drug-like properties.

Key Synthetic Methodologies

The construction of the imidazole-4-carboxylate core and its subsequent diversification can be achieved through several efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the need for operational simplicity and yield.

One-Pot, Multi-Component Synthesis

Modern synthetic chemistry prioritizes efficiency and sustainability. One-pot, multi-component reactions are particularly valuable as they reduce waste and save time by combining several synthetic steps without isolating intermediates. A notable example is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides to produce diversely functionalized imidazole-4-carboxylates.[10] This method allows for the modulation of substituents at the C-2, N-3, and C-5 positions in good yields.[10]

Caption: Workflow for Microwave-Assisted One-Pot Synthesis.

Functionalization via the Carboxylate Group

The parent 1H-Imidazole-4-carboxylic acid serves as a fundamental building block for more complex derivatives.[5] The carboxyl group's reactivity is central to this process. It can be readily converted into esters or amides through condensation reactions with alcohols or amines, respectively.[5] This is a common strategy for attaching various side chains designed to interact with specific sub-pockets of a target protein.

This protocol describes the hydrolysis of an ester to yield the parent carboxylic acid, a foundational step for further derivatization.

-

Mixing : Mix ethyl imidazole-4-carboxylate with a potassium hydroxide (KOH) solution at a mass ratio of 1:2.2.

-

Reaction : Maintain the reaction mixture at 30°C with stirring until the reaction is complete (monitored by TLC).

-

Acidification : After completion, slowly add a sulfuric acid (H₂SO₄) solution to the reaction mixture to adjust the pH to 1. This protonates the carboxylate, causing the product to precipitate.

-

Isolation : Collect the crude product by filtration.

-

Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure 1H-imidazole-4-carboxylic acid.

Diverse Biological Activities and Therapeutic Targets

The imidazole-4-carboxylate scaffold has been successfully employed to generate inhibitors and modulators for a wide range of biological targets, demonstrating its broad therapeutic potential.[6][8][11]

Enzyme Inhibition

The unique geometry and electronic features of imidazole derivatives make them excellent candidates for designing enzyme inhibitors.[1][12]

The SARS-CoV-2 main protease is essential for viral replication, making it a prime target for antiviral drugs.[13] Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as non-covalent, competitive inhibitors of this enzyme.[13] These compounds interact with the active site, blocking its function and thus inhibiting viral proliferation.[13] One study identified a lead compound with an IC₅₀ value of 4.79 µM.[13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. longdom.org [longdom.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Page loading... [wap.guidechem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. imedpub.com [imedpub.com]

- 8. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of substituted imidazole esters"

An In-Depth Technical Guide to the Biological Activity of Substituted Imidazole Esters

Foreword

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions make it an exceptional starting point for drug design.[2] When this versatile heterocycle is functionalized with an ester group—a moiety known for its influence on pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability—the resulting substituted imidazole esters emerge as a class of compounds with profound therapeutic potential.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple catalog of findings. It is designed to provide a deep, mechanistic understanding of why these molecules are effective. We will explore the causality behind their synthesis, the intricate pathways they modulate, and the critical structure-activity relationships that govern their potency. By presenting field-proven experimental protocols and transparent data, this document aims to be a self-validating resource for advancing the discovery and development of novel therapeutics based on the substituted imidazole ester scaffold.

Strategic Synthesis of Substituted Imidazole Esters

The biological efficacy of a compound is inextricably linked to its chemical structure. Therefore, a robust and versatile synthetic strategy is the first critical step in exploring the therapeutic potential of substituted imidazole esters. The general approach involves the synthesis of the core imidazole ring followed by the strategic introduction of an ester functionality.

Core Imidazole Synthesis: The Debus-Radziszewski Reaction

A foundational method for creating the imidazole core is the Debus-Radziszewski imidazole synthesis. This reaction brings together a glyoxal, an aldehyde, an amine, and ammonia (or an ammonium salt) to form the imidazole ring.[3] Its enduring utility lies in its ability to accommodate a wide variety of substituents, allowing for the generation of a diverse library of imidazole precursors.

Key Esterification Pathway: N-Alkylation

A prevalent and efficient method for introducing the ester moiety is through the N-alkylation of the imidazole nucleus. A prime example is the reaction of imidazole with an alpha-halo ester, such as ethyl chloroacetate, in the presence of a weak base like potassium carbonate (K₂CO₃) in an anhydrous solvent like acetone.[4][5] The base facilitates the deprotonation of the imidazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the N-substituted imidazole ester.[4]

This reaction is favored for its moderate conditions and generally good yields.[4] The resulting intermediate, an imidazole ester, serves as a versatile platform for further modifications, such as converting the ester to various amides by reacting it with different amines.[4][5]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted imidazole ester, ensuring the final compound is of high purity for biological evaluation.

Caption: Inhibition of the PI3K/AKT/mTOR pathway. [6]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Imidazole and its derivatives have demonstrated significant anti-inflammatory and analgesic properties, rivaling established agents like acetylsalicylic acid in some models. [7][8]

-

Mechanism of Action: The anti-inflammatory effects of imidazole-based compounds are largely attributed to their ability to modulate the arachidonic acid metabolism pathway. [9]They can inhibit key enzymes like cyclooxygenase (COX), reducing the production of prostaglandins that mediate pain and inflammation. Furthermore, these derivatives can modulate the activity of transcription factors such as NF-κB, which leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β. [9]Some imidazole derivatives also possess antioxidant properties, helping to mitigate the oxidative stress that is intricately linked with inflammation. [9]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. SAR studies on substituted imidazoles reveal how specific molecular features influence their therapeutic potency. [10][11]

-

Influence of Ring Substituents: The nature and position of substituents on the imidazole ring dramatically affect biological activity. For instance, the introduction of electron-withdrawing groups (like a nitro group) or electron-donating groups (like a methoxy group) can modulate the electronic properties of the ring, enhancing its binding affinity to specific targets. [8]Studies have shown that para-substituted phenyl rings on the imidazole core often result in better anti-inflammatory action than ortho- or meta-substituted versions. [8]

-

Role of the Ester Moiety: The ester group itself is not merely a passive linker. Its size, lipophilicity, and electronic nature can be fine-tuned to optimize the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Hydrolysis of the ester by cellular esterases can also serve as a prodrug strategy, releasing the active carboxylic acid form of the drug at the target site.

Workflow for Structure-Activity Relationship (SAR) Studies

Caption: A generalized workflow for SAR studies. [6]

Self-Validating Experimental Protocols

Trustworthiness in scientific research is built on robust and reproducible methodologies. The following protocols are detailed to serve as self-validating systems for the synthesis and biological evaluation of substituted imidazole esters.

Protocol 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate

This protocol describes a standard procedure for synthesizing a model imidazole ester. [4]

-

Reactant Preparation: In a round-bottom flask, dissolve imidazole (0.05 mol) in 50 mL of dry acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.05 mol) to the mixture.

-

Alkylation: Slowly add ethyl chloroacetate (0.075 mol) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain until thin-layer chromatography (TLC) indicates the disappearance of the starting imidazole.

-

Solvent Removal: After cooling to room temperature, evaporate the acetone under reduced pressure (in vacuo).

-

Extraction: Extract the resulting residue with carbon tetrachloride. Collect the organic layer.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent to obtain the final product, which can be used for subsequent steps or purified further by chromatography.

Protocol 2: In Vitro Antimicrobial Susceptibility (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This tube dilution method provides a quantitative measure of a compound's potency. [4]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton).

-

Serial Dilution: Prepare a series of two-fold dilutions of the test imidazole ester in culture tubes containing the broth. Concentrations should span a clinically relevant range.

-

Inoculation: Add a standardized volume of the microbial inoculum to each tube. Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

-

Incubation: Incubate the tubes at 37°C for 24 hours for bacteria or for 48-72 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). [4]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or anti-proliferative effects on cancer cells. [6]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted imidazole ester and incubate for a specified period (typically 48-72 hours). [6]3. MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Remove the MTT medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the crystals. [6]5. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is calculated by plotting the absorbance values against the compound concentrations. [6]

Data Presentation and Analysis

Clear and concise data presentation is essential for comparing the efficacy of different compounds. Tables are an effective tool for summarizing quantitative results from biological assays.

Table 1: Comparative Anticancer Activity of Substituted Imidazoles

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected substituted imidazole derivatives against various cancer cell lines. A lower IC₅₀ value indicates higher potency.

| Compound ID | Core Structure | Cell Line | IC₅₀ (µM) | Reference |

| IPM714 | 1H-imidazole[4,5-f]p[1][6]henanthroline | HCT116 | 1.74 | [6] |

| Compound 37 | Benzimidazole-pyrazole | A549 | 2.2 | [6] |

| BZML (13) | 5-(trimethoxybenzoyl)-imidazole | SW480 | 0.027 | [12] |

| Kim-161 (5a) | Substituted Imidazole | T24 (Urothelial) | 56.11 | [13][14] |

| Kim-111 (5b) | Substituted Imidazole | T24 (Urothelial) | 67.29 | [13][14] |

| Compound 43 | Substituted Xanthine (related) | MCF-7 (Breast) | 0.8 | [12] |

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives

This table presents the antimicrobial activity of novel imidazole derivatives against representative bacterial strains.

| Compound ID | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |

| HL1 | >5000 | 5000 | 2500 | 1250 | [15] |

| HL2 | 2500 | 5000 | 1250 | 625 | [15] |

| Hybrid 62h | 4.9-17 µM | - | - | - | [16] |

| Hybrid 87h | 6.2 µM | - | - | - | [16] |

Conclusion and Future Directions

Substituted imidazole esters represent a highly versatile and promising class of molecules in the landscape of modern drug discovery. Their synthetic tractability, coupled with a broad spectrum of potent biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—makes them prime candidates for further development. The insights gained from SAR studies provide a clear roadmap for optimizing their structures to enhance potency and selectivity while minimizing potential toxicity.

The future of this field lies in the rational design of novel derivatives and molecular hybrids that can address the persistent challenges of drug resistance and off-target effects. [1][13][16]Leveraging computational modeling and advanced screening techniques will accelerate the identification of next-generation lead compounds. As our understanding of the molecular pathways these compounds modulate deepens, so too will our ability to engineer highly targeted and effective therapeutics for some of the most pressing medical needs of our time.

References

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHQdpj_4mQvnTzlK-jBx1uxiDXuKcmHV5xWwTXixWIXJJ9yGd55A1q7liw8lrUwM7qMLJtEG5YDWv_Tb30R909p7qLUEwfuprFGv5KFLkDpi7F60hDpRxMw_aOdOVqy6AqCfswYaXUQmM3I7rM7J7TNEtt11wpm_qTx34E7hX4LTUVGzuKDgvA3jiSb00ctix6ZyNhnPpAtN0aLWwxV0f8TcLWOEV2YvzlLOj5zh41CRBIa6MNsbSA6OXvT_g=]

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyUFbPbxnUwOFrNMGb0KhvNQCFTQSyjZoqiZaEbocHPBsR91UYJzFToj2YyH-PggSQi98PXnxycxx_v93MQCgZCUefo5utnAE_YZRWyXduLeNJS4WXIcoT-3ffV_Cea09Yd94Cmn5lA0Xy_SI=]

- Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3899933/]

- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWPOQwdiWBgENRVpUDGbW4_m4bN7_5sgPMVsanoq3hA6gm2GNViO_kHhFx-3BlDzy4E9OEJLB_hXxhMNNDkzA0-yNZ5OeTeTupgV5ytKYL6g_z6vTnvRoIi2yWgk_Yzv_jiMAmeNPSm0K0FQzU]

- Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6124635/]

- Review of pharmacological effects of imidazole derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaF_AvFGGzihkLt-4aT7EdBexrZg1w5uYn8J38FG6bj9hrpI3LQTHQqXxYS8h_G6m7DL6sxrcR_y7EzKXKrqZA1dotocy2_tfZBZ-dq37KeQvuQQPasIlbbTrVcFFzPVUHpY4k7Tl85ssbbVl_SaG2nKS59d3qieXmY-DpKBpbvA3QaviJDVVAP2SnkQI8y827kHKVHYSPf9pgF5DAF57XV1nN]

- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178972/]

- Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [URL: https://orientjchem.

- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-anticancer-effect-of-substituted-imidazole-Aboulhoda-Omar/77194605151529170e7e780d604e33967d01e1d3]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349277/]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://vertexaisearch.cloud.google.

- Synthesis of N-substituted imidazole derivatives Figure shows the... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-N-substituted-imidazole-derivatives-Figure-shows-the-reaction-between_fig1_263486334]

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [URL: https://www.bibliomed.org/mnsfulltext/203/203-1707212009.pdf?1737130225]

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6680757/]

- A Comparative Guide to the Anticancer Activity of Substituted Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_aLuvNGzb000QInvYxy8svDf9C8vWXfitY9njXOY90mGx-47Ryh0KBQAfs-E_csbHkqjqxY4sIB8FdHysW3X4IvQK5qTyYv1hpdsaQ2DsUzgoA4jsjmc3FEwBaD6XLZgnNhmCnIEAadx245iNk8sN02SMkaIMRvLAdZ-3f0oU_bUCYYnRG0GljKxRPF9_QcmFmla5NE8cKZQHUSX_F-xAH_Yv1jWQm7yR0mRYKet5vg==]

- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]

- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6163351/]

- Structure-activity relationships for 2-substituted imidazoles as .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00348a012]

- Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ResearchGate. [URL: https://www.researchgate.net/publication/338570222_Anticancer_Activities_of_Tetrasubstituted_Imidazole-Pyrimidine-Sulfonamide_Hybrids_as_Inhibitors_of_EGFR_Mutants]

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [URL: https://www.researchgate.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [URL: https://www.jpir.online/index.php/jpir/article/view/163]

- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [URL: https://asianpubs.org/index.php/jac/article/view/3663]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/39334964/]

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [URL: https://www.researchgate.

- The Role of Imidazole Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-role-of-imidazole-derivatives-in-modern-drug-discovery-785335.html]

- Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1928373]

- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00350f]

- Synthesis, characterization and antibacterial studies of some new imidazole derivatives. [URL: https://www.ijpronline.com/ViewArticle.aspx?Vol=14&Issue=4&ArticleID=119]

- An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI. [URL: https://www.mdpi.com/1420-3049/25/11/2577]

- A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/index.php/AJRC/article/view/7281]

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [URL: https://scialert.net/abstract/?doi=sciintl.2013.253.260]

- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5357904/]

- Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [URL: https://www.youtube.

- Inhibition of an Ester Hydrolysis by Imidazole. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00938a051]

- Control of modes of intramolecular imidazole catalysis of ester hydrolysis by steric and electronic effects. Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00812a035]

- Imidazole compounds for use as enzyme inhibitors. Google Patents. [URL: https://patents.google.

- Imidazole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Imidazole]

- Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11642862/]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 10. jopir.in [jopir.in]

- 11. researchgate.net [researchgate.net]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety | MDPI [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of biologically active molecules.[1][2] This technical guide delves into the putative mechanism of action of a specific derivative, ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate. In the absence of direct research on this molecule, this paper synthesizes the known biological activities of structurally related imidazole-4-carboxylate derivatives to construct a theoretical framework for its potential therapeutic action. We propose a multi-faceted mechanism centered on enzyme inhibition and receptor modulation, substantiated by a comprehensive review of existing literature. Furthermore, this guide outlines detailed experimental protocols to systematically investigate and validate these hypotheses, providing a roadmap for future research and development.

The Imidazole Nucleus: A Privileged Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in numerous approved pharmaceuticals and biologically significant molecules.[1][2] Its unique electronic properties, including its ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding, make it an exceptional scaffold for interacting with a diverse array of biological targets such as enzymes and receptors.[1] The versatility of the imidazole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This inherent adaptability has led to the development of imidazole-containing compounds with a wide spectrum of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[3][4][5][6]

Biological Landscape of Imidazole-4-carboxylate Derivatives

While direct studies on this compound are not publicly available, the broader class of imidazole-4-carboxylate derivatives has been the subject of considerable investigation, revealing a range of biological activities. These activities provide a foundation for postulating the mechanism of the title compound.

Antiplatelet Activity

Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters have demonstrated potent antiplatelet effects.[7] Their mechanism of action is multifactorial, involving the inhibition of cyclooxygenase-1 (COX-1) and antagonism of platelet-activating factor (PAF) and adenosine diphosphate (ADP) receptors.[7] The ester and amide functionalities, along with hydrophobic moieties, are crucial for this activity.[7]

Antifungal Properties

N-cyano-1H-imidazole-4-carboxamide derivatives have shown selective and potent antifungal activity, particularly against Rhizoctonia solani.[3] This suggests that the imidazole-4-carboxylate scaffold can be a valuable starting point for the development of novel antifungal agents. The imidazole core is also a key feature of many existing antifungal drugs.[8]

Anticancer Potential

The imidazole ring is a prominent feature in many anticancer agents due to its ability to interact with various targets involved in cancer progression, such as enzymes and receptors, and even bind to DNA.[2] Derivatives of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones have exhibited significant antiproliferative activity against human cancer cell lines.[9]

Antibacterial Activity

Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole fragment have displayed excellent in vitro antibacterial activity against virulent phytopathogenic bacteria.[10] The proposed mechanism involves disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[10]

Putative Mechanism of Action of this compound

Based on the structure of this compound, which features an imidazole core and two ester functionalities, we can propose a hypothetical mechanism of action that integrates the known activities of related compounds. The presence of the ester groups suggests that the compound may act as a prodrug, being hydrolyzed in vivo to a more active carboxylic acid form.

Proposed Signaling Pathway: Inhibition of Inflammatory Mediators

Drawing parallels with the antiplatelet activity of other imidazole-4-carboxylic acid esters, a plausible mechanism for the title compound is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Caption: Proposed inhibitory action on the COX pathway.

Alternative Hypothesis: Receptor Antagonism

The imidazole nucleus is a known pharmacophore for various G-protein coupled receptors (GPCRs). The title compound could potentially act as an antagonist at receptors involved in inflammation or neurotransmission.

Experimental Protocols for Mechanism Validation

To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound or its hydrolyzed metabolite directly inhibits COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes.

-

Procedure: a. Prepare a series of dilutions of the test compound. b. Incubate the enzymes with the test compound for a specified time. c. Initiate the reaction by adding arachidonic acid. d. Measure the product formation over time using a plate reader.

-

Data Analysis: Calculate the IC50 value for each enzyme to determine the potency and selectivity of inhibition.

Cell-Based Assays for Anti-Inflammatory Activity

Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators in a cellular context.

Methodology:

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Assay Principle: Measure the levels of prostaglandin E2 (PGE2) and nitric oxide (NO) in the cell culture supernatant.

-

Procedure: a. Culture RAW 264.7 cells to confluency. . Pre-treat the cells with various concentrations of the test compound. c. Stimulate the cells with LPS to induce an inflammatory response. d. After incubation, collect the supernatant. e. Quantify PGE2 levels using an ELISA kit and NO levels using the Griess reagent.

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Experimental Workflow Diagram

Caption: Workflow for validating anti-inflammatory activity.

Quantitative Data Summary

The following table outlines the expected data to be generated from the proposed experimental protocols.

| Assay | Parameter Measured | Expected Outcome for Active Compound |

| COX-1 Inhibition Assay | IC50 Value (µM) | Low micromolar to nanomolar |

| COX-2 Inhibition Assay | IC50 Value (µM) | Low micromolar to nanomolar |

| PGE2 ELISA | % Inhibition of PGE2 | Dose-dependent decrease |

| Griess Assay | % Inhibition of NO | Dose-dependent decrease |

Conclusion